molecular formula C11H15BO4 B1451950 2-(Tetrahydropyran-2-yloxy)phenylboronic acid CAS No. 502159-01-5

2-(Tetrahydropyran-2-yloxy)phenylboronic acid

Cat. No. B1451950
CAS RN: 502159-01-5
M. Wt: 222.05 g/mol
InChI Key: LLKRMUSMQFLZLO-UHFFFAOYSA-N
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Description

“2-(Tetrahydropyran-2-yloxy)phenylboronic acid” is a chemical compound with the molecular formula C11H15BO4 . It has a molecular weight of 222.05 g/mol . The compound is also known by other names such as [2-(oxan-2-yloxy)phenyl]boronic acid and 2-HYDROXYPHENYLBORONIC ACID THP-ETHER .


Molecular Structure Analysis

The InChI code for “2-(Tetrahydropyran-2-yloxy)phenylboronic acid” is 1S/C11H15BO4/c13-12(14)9-5-1-2-6-10(9)16-11-7-3-4-8-15-11/h1-2,5-6,11,13-14H,3-4,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and formula. The compound’s canonical SMILES representation is B(C1=CC=CC=C1OC2CCCCO2)(O)O .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Tetrahydropyran-2-yloxy)phenylboronic acid” are not available, it’s known that phenylboronic acids are versatile compounds used in various chemical reactions . They’re particularly useful in Suzuki-Miyaura cross-coupling reactions.


Physical And Chemical Properties Analysis

“2-(Tetrahydropyran-2-yloxy)phenylboronic acid” has several computed properties . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 3 and a topological polar surface area of 58.9 Ų. Its exact mass and monoisotopic mass are both 222.1063391 g/mol. The compound has a complexity of 212.

Scientific Research Applications

1. Catalyst in Synthesis

Phenylboronic acid, a non-toxic compound, is utilized as a catalyst for the efficient synthesis of tetrahydrobenzo[b]pyrans. This method offers advantages such as operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi et al., 2012).

2. Activation of Double Bonds

A tetrahydropyran-2-yloxy-group activates double bonds in cyclohexene or cyclohexadiene systems, similar to an amino group. This leads to efficient reactions with αβ-unsaturated carbonyl derivatives, producing good yields of 2-substituted cyclohexanones or cyclohexenones (Birch et al., 1970).

3. Carbohydrate Chemistry

Phenylboronic acid plays a significant role in carbohydrate chemistry. It condenses with diols to form cyclic esters useful in synthesizing specifically substituted or oxidized sugar derivatives. It also assists in chromatographic solvents as a test reagent for cis-1,2,3-triols on pyranoid rings (Ferrier, 1972).

4. Cross-Coupling Reactions

Phenylboronic acid is utilized in Pd-catalyzed cross-coupling reactions with 6,8-dichloro-9-(tetrahydropyran-2-yl)purine, leading to regioselective synthesis of substituted purines. These reactions offer pathways to synthesize diverse purine derivatives (Hocek et al., 2004).

5. Synthesis of Nanoparticles

Phenylboronic acid-functionalized pyrene derivatives have been used to create hydrophilic nanorods for specific and efficient imaging of sialic acids on living cells. These nanorods offer benefits like excellent fluorescence stability, good biocompatibility, and unique two-photon fluorescence properties, with potential applications in photodynamic therapy (Li & Liu, 2021).

6. Synthesis of Heterocycles

Tetrahydropyran-2-yloxy groups are instrumental in the synthesis of various heterocycles. For instance, the synthesis of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol involves a two-step process including acid-catalyzed protection and hydride reduction. This method demonstrates effective scale-up possibilities for the production of heterocyclic compounds (Donners et al., 2002).

Future Directions

“2-(Tetrahydropyran-2-yloxy)phenylboronic acid” is a reagent in the synthesis of dichloroacetamide analogs displaying high anti-cancer activity. It’s also used in the synthesis of organic semiconductors . These applications suggest potential future directions in medicinal chemistry and materials science.

properties

IUPAC Name

[2-(oxan-2-yloxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c13-12(14)9-5-1-2-6-10(9)16-11-7-3-4-8-15-11/h1-2,5-6,11,13-14H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKRMUSMQFLZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675158
Record name {2-[(Oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydropyran-2-yloxy)phenylboronic acid

CAS RN

502159-01-5
Record name {2-[(Oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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